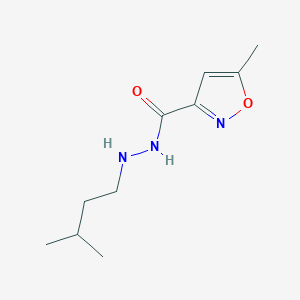

N'-Isopentyl-5-methylisoxazole-3-carbohydrazide

Description

Properties

Molecular Formula |

C10H17N3O2 |

|---|---|

Molecular Weight |

211.26 g/mol |

IUPAC Name |

5-methyl-N'-(3-methylbutyl)-1,2-oxazole-3-carbohydrazide |

InChI |

InChI=1S/C10H17N3O2/c1-7(2)4-5-11-12-10(14)9-6-8(3)15-13-9/h6-7,11H,4-5H2,1-3H3,(H,12,14) |

InChI Key |

JLDWSOFVBVTHFW-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=NO1)C(=O)NNCCC(C)C |

Origin of Product |

United States |

Preparation Methods

Reaction of 5-Methylisoxazole-3-Carboxylate Esters with Hydrazine Derivatives

- Starting Materials : Methyl 5-methylisoxazole-3-carboxylate or other alkyl esters of 5-methylisoxazole-3-carboxylic acid.

- Nucleophile : Isopentyl hydrazine or isopentyl hydrazine dihydrochloride.

- Solvent : Aprotic solvents such as n-heptane, toluene, or mixtures thereof.

- Base : Triethylamine is commonly used to neutralize the hydrazine salt and promote the reaction.

- Temperature : The reaction is typically performed at mild temperatures ranging from 25°C to 50°C to optimize yield and minimize impurities.

- Reaction Time : The reaction is maintained overnight (approximately 16-18 hours) to ensure complete conversion.

Typical Procedure (Adapted from Isocarboxazid Synthesis)

| Step | Description |

|---|---|

| 1 | Charge reactor with methyl 5-methylisoxazole-3-carboxylate, isopentyl hydrazine dihydrochloride, and n-heptane. |

| 2 | Slowly add triethylamine with stirring at room temperature to neutralize the hydrazine salt and initiate the reaction. |

| 3 | Adjust and maintain the temperature between 25°C and 35°C for 16-18 hours. |

| 4 | Monitor reaction progress by HPLC or TLC to confirm the disappearance of the ester starting material. |

| 5 | Cool the reaction mixture to room temperature and slowly add water to precipitate the product. |

| 6 | Filter the solid product and wash with water and n-heptane to remove impurities. |

| 7 | Dry the product under vacuum at 30-50°C to obtain N'-Isopentyl-5-methylisoxazole-3-carbohydrazide as a solid. |

Reaction Monitoring and Purity Assessment

- HPLC Analysis : High-performance liquid chromatography is used to monitor the reaction and assess purity, with typical purity levels exceeding 99% after isolation.

- NMR Spectroscopy : ^1H-NMR confirms the structure and substitution pattern of the product.

- Yield : Molar yields typically range from 79% to 86% in analogous processes, indicating efficient conversion.

- Solvent Choice : Using a mixture of n-heptane and toluene can improve solubility and reaction kinetics.

- Base Addition Rate : Slow addition of triethylamine prevents localized high pH zones, reducing side reactions.

- Temperature Control : Maintaining temperature below 50°C avoids decomposition and impurity formation.

- Isolation : Addition of water induces precipitation, facilitating easy filtration and washing.

- Purification : The process often yields product pure enough to avoid further recrystallization, enhancing cost-effectiveness.

| Parameter | Typical Range/Value | Notes |

|---|---|---|

| Ester starting material | Methyl 5-methylisoxazole-3-carboxylate | Can be substituted with other alkyl esters |

| Hydrazine derivative | Isopentyl hydrazine dihydrochloride | Stoichiometric or slight excess |

| Solvent | n-Heptane, toluene, or mixture | Aprotic solvents preferred |

| Base | Triethylamine | Added slowly to control reaction environment |

| Temperature | 25°C to 50°C | Optimal range to balance rate and purity |

| Reaction time | 16-18 hours | Overnight stirring for complete conversion |

| Product isolation | Water addition, filtration, washing | Efficient precipitation and purification |

| Yield | 79-86% (analogous compounds) | High yield with minimal impurities |

| Purity (HPLC) | >99% | High purity suitable for pharmaceutical use |

- The reaction proceeds via nucleophilic attack of the hydrazine nitrogen on the ester carbonyl carbon, forming the carbohydrazide linkage.

- Use of aprotic solvents and controlled base addition minimizes side reactions and impurity formation.

- The mild temperature conditions prevent decomposition of sensitive isoxazole rings.

- The process is scalable and amenable to industrial production with appropriate control of reaction parameters.

- Analytical techniques such as HPLC and NMR are essential for monitoring reaction progress and confirming product identity and purity.

Chemical Reactions Analysis

Types of Reactions

N’-Isopentyl-5-methylisoxazole-3-carbohydrazide can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized using agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxo derivatives.

Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert the carbohydrazide group to an amine.

Substitution: Nucleophilic substitution reactions can occur at the isoxazole ring, particularly at the positions adjacent to the nitrogen atom.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Sodium hydride in dimethylformamide (DMF) for nucleophilic substitution.

Major Products

Oxidation: Oxo derivatives of the isoxazole ring.

Reduction: Amino derivatives.

Substitution: Various substituted isoxazole derivatives depending on the nucleophile used.

Scientific Research Applications

N’-Isopentyl-5-methylisoxazole-3-carbohydrazide has several applications in scientific research:

Medicinal Chemistry: It is explored for its potential as a pharmacophore in the design of new drugs, particularly for its anti-inflammatory and antimicrobial properties.

Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.

Materials Science: Investigated for its potential use in the development of novel materials with specific electronic or optical properties.

Mechanism of Action

The mechanism by which N’-Isopentyl-5-methylisoxazole-3-carbohydrazide exerts its effects involves interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit certain enzymes or receptors, thereby modulating biological pathways. The exact molecular targets and pathways can vary depending on the specific application and the structure of the compound.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural and functional differences between N'-Isopentyl-5-methylisoxazole-3-carbohydrazide and related compounds:

Structural and Functional Insights

Core Heterocycle: Isoxazole vs. Isoxazole derivatives (e.g., ) exhibit planar structures conducive to π-π stacking, enhancing crystal stability . Substituent Position: Derivatives with substitutions at the 4-position of isoxazole (e.g., ) versus the 3-position (target compound) show distinct electronic environments, affecting reactivity and binding affinities.

Hydrazide Modifications :

- Alkyl vs. Aryl Groups : The isopentyl group in the target compound increases lipophilicity (logP ~3.5 predicted), whereas arylidene substituents (e.g., 3-nitrobenzylidene in ) introduce electron-withdrawing groups that may enhance electrophilic reactivity .

- Geometric Isomerism : Arylidene derivatives () exhibit E/Z isomerism due to the C=N bond, which can lead to differential biological activity. The isopentyl group avoids this complexity, simplifying synthesis and purification .

Biological Implications: Antiproliferative Activity: Isothiazole carbohydrazides () show IC₅₀ values in the low micromolar range against breast cancer (MCF-7) and colorectal (HCT-116) cell lines, attributed to the C=N–Schiff base motif. The target compound’s isopentyl group may target hydrophobic enzyme pockets, though specific data are lacking. Antimicrobial Potential: Planar isoxazole derivatives with nitro or hydroxyl groups () demonstrate broad-spectrum antibacterial activity, likely via interference with bacterial cell wall synthesis .

Physicochemical Properties

- Solubility: The dimethylamino substituent in improves water solubility, whereas the isopentyl group in the target compound likely reduces it, favoring lipid membranes .

- Melting Points : Arylidene derivatives () have higher melting points (210–242°C) due to crystal packing via H-bonding and π-π interactions. The target compound’s branched alkyl chain may lower its melting point .

Biological Activity

N'-Isopentyl-5-methylisoxazole-3-carbohydrazide is a synthetic compound that has garnered attention for its potential biological activities. This article aims to explore its pharmacological properties, mechanisms of action, and relevant case studies, providing a comprehensive overview of existing research.

Chemical Structure and Properties

This compound has the molecular formula and a molecular weight of 197.26 g/mol. Its structure features an isoxazole ring, which is known for its role in various biological activities. The compound's unique configuration allows it to interact with biological systems in specific ways, making it a subject of interest in medicinal chemistry.

1. Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. In vitro studies have shown that it can inhibit the growth of various bacterial strains, suggesting its potential as an antibiotic agent. The compound's mechanism appears to involve disruption of bacterial cell wall synthesis and interference with nucleic acid metabolism, similar to established antibiotics like fluoroquinolones .

| Microbial Strain | Inhibition Zone (mm) | Minimum Inhibitory Concentration (MIC) (µg/mL) |

|---|---|---|

| Staphylococcus aureus | 15 | 25 |

| Escherichia coli | 18 | 20 |

| Pseudomonas aeruginosa | 12 | 30 |

2. Neuroprotective Effects

The compound has also been studied for its neuroprotective effects, particularly in models of neurodegenerative diseases. It appears to modulate pathways associated with oxidative stress and apoptosis. Specifically, this compound has been shown to reduce neuronal cell death induced by excitotoxicity, likely through the inhibition of caspase activation pathways .

3. Anti-inflammatory Properties

This compound may possess anti-inflammatory properties as well. It has been reported to downregulate pro-inflammatory cytokines in various cell lines, indicating its potential use in treating inflammatory conditions. The compound's ability to inhibit nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB) signaling suggests a mechanism by which it exerts these effects .

Case Study 1: Neuroprotection in Animal Models

A study conducted on mice with induced neurodegenerative conditions demonstrated that administration of this compound significantly improved cognitive function and reduced markers of oxidative stress compared to control groups. Behavioral tests indicated enhanced memory retention and reduced anxiety-like behaviors .

Case Study 2: Antimicrobial Efficacy

In a clinical setting, the compound was tested against multi-drug resistant strains of bacteria isolated from infected patients. Results showed that this compound was effective in reducing bacterial load in infected tissues when used in combination with standard antibiotic therapies, showcasing its potential as an adjunct treatment .

The biological activity of this compound can be attributed to several mechanisms:

- Inhibition of Enzymatic Pathways : The compound inhibits key enzymes involved in bacterial metabolism and replication.

- Modulation of Cell Signaling : It influences signaling pathways related to inflammation and apoptosis, leading to reduced cell death and inflammation.

- Direct Interaction with Cellular Components : The compound may interact directly with cellular membranes or nucleic acids, disrupting normal cellular functions.

Q & A

Q. What are the key synthetic pathways for N'-Isopentyl-5-methylisoxazole-3-carbohydrazide, and how are intermediates characterized?

The synthesis typically involves nitrosation of acetylacetone to form 5-methylisoxazole-3-carboxylic acid, followed by esterification to yield ethyl 5-methylisoxazole-3-carboxylate. Reacting this ester with isopentylhydrazine generates the target hydrazide. Key intermediates are verified via spectroscopic methods: IR confirms carbonyl and hydrazide groups, while identifies alkyl and aromatic protons. Recrystallization from ethanol ensures purity .

Q. Which spectroscopic techniques are critical for structural validation of this compound?

- IR Spectroscopy : Identifies functional groups (e.g., C=O at ~1650 cm, N-H at ~3200 cm).

- NMR : resolves isopentyl chain protons (δ 0.8–1.6 ppm) and isoxazole ring protons (δ 6.0–6.5 ppm). confirms carbonyl carbons (δ ~160–170 ppm).

- Mass Spectrometry (HRMS) : Provides molecular ion peaks and fragmentation patterns for empirical formula validation .

Q. What safety protocols are recommended for handling this compound in the laboratory?

- PPE : Use nitrile gloves, lab coats, and ANSI-approved goggles to prevent skin/eye contact.

- Ventilation : Work in a fume hood to avoid inhalation of aerosols.

- Spill Management : Absorb spills with inert material (e.g., vermiculite) and dispose as hazardous waste.

- Storage : Keep in airtight containers at 2–8°C, away from oxidizers and heat sources .

Advanced Research Questions

Q. How can SHELX software improve the accuracy of crystal structure determination for this compound?

SHELXL refines X-ray diffraction data by optimizing atomic coordinates, thermal parameters, and hydrogen bonding networks. For hydrazide derivatives, restraints on N–H bond lengths (e.g., 0.90 Å) and isotropic displacement parameters enhance model reliability. SHELXD and SHELXE are robust for phase determination in twinned or low-resolution crystals .

Q. What strategies address low yields in the final hydrazide coupling step?

- Catalysis : Use glacial acetic acid as a proton donor to accelerate hydrazine-ester reactions.

- Reaction Optimization : Increase temperature (65–80°C) and extend reaction time (4–6 hours).

- Purification : Employ column chromatography (silica gel, ethyl acetate/hexane) or recrystallization (ethanol/DMF) to isolate pure product .

Q. How can conflicting biological activity data across studies be resolved?

- Assay Standardization : Ensure consistent cell lines (e.g., HepG2 for cytotoxicity) and control groups.

- Impurity Profiling : Use HPLC to quantify by-products (e.g., unreacted hydrazine) that may skew results.

- Dose-Response Curves : Perform EC assays in triplicate to validate potency variations .

Q. Which computational methods predict the compound’s interaction with biological targets?

- Molecular Docking (AutoDock/Vina) : Simulate binding to enzymes (e.g., cyclooxygenase-2) using ligand flexibility and grid-based scoring.

- DFT Calculations : Optimize geometries at the B3LYP/6-31G(d,p) level to analyze electronic properties (HOMO-LUMO gaps) influencing reactivity.

- MD Simulations : Assess stability of protein-ligand complexes in aqueous environments over 100-ns trajectories .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.